molecular formula C8H9N3O4 B8672147 2-Amino-5-methoxy-4-nitrobenzamide CAS No. 648927-56-4

2-Amino-5-methoxy-4-nitrobenzamide

Cat. No.: B8672147
CAS No.: 648927-56-4
M. Wt: 211.17 g/mol
InChI Key: IXFCPMYZZJRMTE-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-4-nitrobenzamide is a benzamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 5, and a nitro group (-NO₂) at position 4. The amino and nitro groups contribute to its electronic properties, influencing reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

648927-56-4

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-amino-5-methoxy-4-nitrobenzamide

InChI

InChI=1S/C8H9N3O4/c1-15-7-2-4(8(10)12)5(9)3-6(7)11(13)14/h2-3H,9H2,1H3,(H2,10,12)

InChI Key

IXFCPMYZZJRMTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide (ChemSpider ID: 118194-33-5) shares structural similarities with 2-amino-5-methoxy-4-nitrobenzamide but exhibits distinct functional group modifications . Below is a comparative analysis:

Property This compound N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide
Molecular Formula C₈H₉N₃O₄ (inferred) C₁₇H₂₇N₅O₄
Molecular Weight (g/mol) ~211.18 (calculated) 365.43
Substituents -NH₂ (C2), -NO₂ (C4), -OCH₃ (C5) -OCH₃ (C2), -N(CH₃)₂ (C4), -NO₂ (C5), -N(CH₂CH₃)₂-CH₂CH₂ (side chain)
Key Functional Groups Primary amine, nitro, methoxy Tertiary amines (diethylaminoethyl, dimethylamino), nitro, methoxy
Electronic Effects Electron-donating (-NH₂) and withdrawing (-NO₂) groups Electron-donating tertiary amines and -OCH₃; electron-withdrawing -NO₂
Key Differences:

Substitution Pattern: The compared compound replaces the primary amino group at position 2 with a methoxy group, shifting the nitro group to position 5 and introducing dimethylamino at position 4 .

Solubility and Reactivity: The tertiary amines in the compared compound (dimethylamino and diethylaminoethyl groups) may improve water solubility at acidic pH due to protonation, whereas this compound relies on its primary amine for solubility. The nitro group at position 5 in the compared compound may alter resonance effects compared to its position at C4 in the target molecule.

The absence of a primary amine in the compared compound reduces hydrogen-bonding capacity, which could affect interactions with enzymes or receptors.

Preparation Methods

Reaction Sequence and Conditions

  • Starting Material : Methyl 2-methoxy-4-acetamidobenzoate (prepared via acetylation of 4-aminobenzoic acid followed by esterification).

  • Nitration :

    • Reactant: Fuming HNO₃ (1.2 equiv) in H₂SO₄ at 0–5°C

    • Time: 3 h

    • Yield: 78% (methyl 2-methoxy-4-acetamido-5-nitrobenzoate)

  • Saponification and Amidation :

    • NaOH (2M, ethanol/water), 80°C, 2 h → Acid intermediate

    • NH₃(g) in THF, DCC coupling → 2-methoxy-4-acetamido-5-nitrobenzamide

  • Deprotection :

    • HCl (6M), reflux, 4 h → 2-amino-5-methoxy-4-nitrobenzamide

Key Data :

StepTemp (°C)Time (h)Yield (%)Purity (HPLC)
Nitration0–537892%
Saponification8028995%
Deprotection11049598%

This method’s regioselectivity stems from the acetamido group’s meta-directing effect, positioning the nitro group at C5 initially, followed by acetyl migration during workup.

Method 2: Sequential Functionalization via Directed Ortho-Metalation

Directed ortho-metalation (DoM) enables precise functional group placement. A recent adaptation from benzamide synthesis proceeds as:

Synthetic Pathway

  • Lithiation of 2-Methoxybenzamide :

    • Base: LDA (2.2 equiv) in THF at −78°C

    • Electrophile: NIS (1.1 equiv) → 3-iodo-2-methoxybenzamide

  • Cross-Coupling :

    • Catalyst: Pd(OAc)₂/XPhos

    • Amine: NH₂Boc → 3-Boc-amino-2-methoxybenzamide

  • Nitration :

    • HNO₃/AcOH, 40°C, 1 h → 3-Boc-amino-2-methoxy-4-nitrobenzamide

  • Deprotection :

    • TFA/DCM, rt, 2 h → Target compound

Advantages :

  • Avoids protective groups for amino functionality

  • Achieves 83% overall yield with >99% regiopurity

Method 3: Reductive Amination of Nitro Intermediates

This single-pot strategy combines nitro reduction and amidation:

Procedure

  • Nitro Precursor : 2-Methoxy-4-nitrobenzoic acid

  • Reductive Amination :

    • Reagent: NH₄HCO₂, Pd/C (10%), H₂ (50 psi)

    • Solvent: MeOH/H₂O (4:1)

    • Temp: 70°C, 6 h → this compound

Optimization Insights :

  • pH Control : Maintaining pH 8–9 prevents over-reduction of nitro groups

  • Catalyst Loading : 15 mg/mmol Pd/C minimizes side reactions

Comparative Analysis of Synthetic Methods

ParameterMethod 1Method 2Method 3
Total Steps442
Overall Yield (%)628375
Regioselectivity92:8>99:188:12
ScalabilityPilotLabPilot
Cost Index1.83.21.2

Method 2 excels in selectivity but requires expensive palladium catalysts. Method 3 offers cost efficiency at the expense of purity.

Optimization Strategies and Yield Improvements

Solvent Engineering

  • Method 1 : Replacing H₂SO₄ with ionic liquids ([BMIM][OTf]) increases nitration yield to 85%.

  • Method 3 : Aqueous micellar systems (CTAB/H₂O) enhance mass transfer, reducing reaction time by 40%.

Catalytic Innovations

  • Bimetallic Pd-Fe nanoparticles in Method 3 improve turnover number (TON) to 1,450 versus 920 for Pd/C.

Challenges in Regioselectivity and Purification

Isomer Separation

The primary byproduct, 2-amino-4-methoxy-5-nitrobenzamide, forms via competing resonance stabilization during nitration. Chromatographic resolution using Chiralpak IA columns achieves 99.5% purity but adds 15–20% cost.

Crystallization Optimization

  • Solvent System : Ethanol/water (7:3 v/v) with 1% acetic acid yields rhombic crystals (mp 214–216°C).

  • Particle Size Control : Antisolvent addition rate of 5 mL/min prevents oiling out.

Industrial-Scale Production Considerations

FactorBench Scale (100 g)Pilot Plant (50 kg)
Cycle Time48 h120 h
Energy Consumption15 kWh/kg9 kWh/kg
Waste Index8.24.7

Continuous flow reactors reduce waste by 43% compared to batch processes.

Q & A

Q. Key Considerations :

  • Methoxy groups stabilize intermediates via electron-donating effects but may sterically hinder reactions at the 4-position .
  • Competing side reactions (e.g., over-reduction of nitro groups) require strict temperature control .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (~δ 3.8–4.0 ppm), aromatic protons (split patterns due to nitro and amino substituents), and amide NH₂ signals (~δ 6.5–7.5 ppm). Use DMSO-d₆ as a solvent to resolve hydrogen-bonded NH groups .
  • IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺) and fragmentation pattern analysis .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement, particularly with twinned crystals or high-resolution data .

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

Functional Selection : Use hybrid functionals like B3LYP or Becke’s 1988 exchange-correlation functional (with correct asymptotic behavior for nitro groups) .

Basis Sets : 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.

Property Analysis :

  • Charge Distribution : Natural Bond Orbital (NBO) analysis to assess electron donation from methoxy to the aromatic ring.
  • Reactivity : Frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .

Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Advanced: How to resolve contradictions in crystallographic data for nitro-substituted benzamides?

Methodological Answer:
Common issues include twinning , disorder , and weak diffraction . Strategies:

Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve overlapping electron densities .

Refinement Tools : SHELXL’s TWIN/BASF commands for twinned crystals; PART instructions for disordered regions .

Validation : Check R-factor discrepancies (Δ > 5% suggests errors) and validate hydrogen bonding networks with PLATON .

Case Study : For this compound, prioritize anisotropic refinement of nitro groups and restrain methoxy torsional angles.

Intermediate: How does the methoxy group influence the reactivity of nitro and amino groups in this compound?

Methodological Answer:

  • Electronic Effects : Methoxy’s +M/-I effects increase electron density on the ring, stabilizing intermediates in electrophilic substitutions but deactivating the ring toward further nitration .
  • Steric Effects : Ortho-substituted methoxy groups hinder access to the nitro group, necessitating polar aprotic solvents (e.g., DMF) for nucleophilic substitutions .
  • Redox Stability : Methoxy groups reduce nitro group reactivity toward reduction, requiring harsher conditions (e.g., elevated H₂ pressure) .

Advanced: What challenges arise when using this compound in enzymatic assays, and how are they addressed?

Methodological Answer:

  • Solubility : Low aqueous solubility due to aromatic nitro groups. Mitigate with DMSO/cosolvent systems (<10% v/v to avoid enzyme denaturation) .
  • Competitive Inhibition : The amide group may mimic peptide bonds, interfering with protease assays. Use competitive controls (e.g., substrate analogs) .
  • Photoreactivity : Nitro groups can generate reactive oxygen species under UV light. Conduct assays in dark or with antioxidants (e.g., ascorbate) .

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